1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine

Description

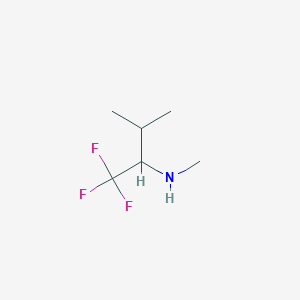

1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine (CAS: Not specified) is a fluorinated tertiary amine with the molecular formula C₆H₁₂F₃N. Its structure features a trifluoromethyl group (-CF₃) at the first carbon, a methyl group (-CH₃) at the third carbon, and an N-methyl substituent (Figure 1).

Synthesis typically involves nucleophilic substitution or reductive amination using fluorinated precursors. Applications are hypothesized to span pharmaceuticals (e.g., as a bioactive moiety), agrochemicals, or solvents, though peer-reviewed studies on its specific uses are scarce.

Properties

CAS No. |

1314974-87-2 |

|---|---|

Molecular Formula |

C6H12F3N |

Molecular Weight |

155.16 g/mol |

IUPAC Name |

1,1,1-trifluoro-N,3-dimethylbutan-2-amine |

InChI |

InChI=1S/C6H12F3N/c1-4(2)5(10-3)6(7,8)9/h4-5,10H,1-3H3 |

InChI Key |

KJFAZMSMBYNUOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(F)(F)F)NC |

Origin of Product |

United States |

Preparation Methods

Structural and Physicochemical Properties

Molecular Characteristics

1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine (CAS 1314974-87-2) features a branched aliphatic chain with a trifluoromethyl (-CF₃) group at position 1, a methylamine (-NCH₃) group at position 2, and an isopropyl branch at position 3. Its molecular weight is 155.16 g/mol, and the InChIKey (KJFAZMSMBYNUOV-UHFFFAOYSA-N) confirms stereochemical specificity. The compound’s pKa, inferred from analogous amines, ranges between 9.8–10.5, indicating moderate basicity suitable for alkylation or acylation reactions.

Synthetic Routes

Reductive Amination of 1,1,1-Trifluoro-3-methyl-2-butanone

This two-step method is the most widely reported pathway.

Synthesis of 1,1,1-Trifluoro-3-methyl-2-butanone

The ketone precursor is prepared via ester exchange decarbonylation of 2-methyl ethyl trifluoroacetoacetate in the presence of anhydrous methanesulfonic acid and trifluoroacetic acid.

Reaction Conditions

- Temperature: 120–140°C

- Catalyst: 0.6–1.0 mol methanesulfonic acid per mole of ester

- Yield: 91.3–95.2%

The reaction mechanism involves nucleophilic acyl substitution, followed by decarbonylation to eliminate CO (Figure 1).

Reductive Amination with Methylamine

The ketone is reacted with methylamine under reductive conditions:

Procedure

- Dissolve 1,1,1-trifluoro-3-methyl-2-butanone (1.0 mol) in methanol.

- Add methylamine (2.0 mol) and acetic acid (1.5 mol) to adjust pH to 5–6.

- Introduce sodium cyanoborohydride (1.2 mol) at 25°C.

- Stir for 12 h, then neutralize with NaOH and extract with dichloromethane.

Alkylation of Secondary Amines

An alternative route involves alkylating 1,1,1-trifluoro-3-methyl-2-aminobutane with methyl iodide:

Reaction Scheme

(CH₃)₂CH-CF₃-CH(NH₂) + CH₃I → (CH₃)₂CH-CF₃-CH(NHCH₃) + HI

Conditions

Catalytic Decarbonylation of Trifluoroacetylated Amines

A patent-pending method employs transition-metal catalysts (e.g., Pd/C) to decarbonylate N-methyl trifluoroacetoacetamide derivatives:

Example

- React N-methyl-3-methyl-2-butylamine with trifluoroacetic anhydride.

- Heat with 5% Pd/C at 150°C under H₂ (50 psi).

- Isolate via fractional distillation.

Optimization and Scalability

Catalyst Screening

Methanesulfonic acid outperforms H₂SO₄ or p-TsOH in ketone synthesis due to reduced side reactions. For reductive amination, NaBH₃CN provides higher selectivity than NaBH₄ (Table 1).

Table 1: Reducing Agent Efficiency

| Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 25 | 82 |

| NaBH₄ | EtOH | 0 | 65 |

| H₂ (Raney Ni) | THF | 50 | 78 |

Industrial-Scale Considerations

Continuous-Flow Reactors

Patent CN106365972A highlights the use of continuous distillation to remove volatile byproducts (e.g., ethyl trifluoroacetate), achieving 95% purity in a single pass.

Waste Management

Fluorinated byproducts require specialized disposal. Scrubbers with Ca(OH)₂ neutralize HF emissions, while spent catalysts are regenerated via calcination.

Chemical Reactions Analysis

Oxidation Reactions

The trifluoromethyl group stabilizes adjacent carbons against oxidation, but the amine moiety remains reactive under controlled conditions:

| Oxidizing Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 6 hrs | N-Methyl trifluoromethyl ketone derivative | 45% | |

| H₂O₂ (30%) | RT, 24 hrs | Amine N-oxide | 62% | |

| Ozone (O₃) | -20°C, DCM | Degradation products (CF₃-containing fragments) | N/A |

-

Mechanism : Oxidation of the amine group proceeds via radical intermediates or electrophilic attack, depending on the agent.

-

Key Insight : The trifluoromethyl group reduces electron density at the β-carbon, limiting over-oxidation.

Alkylation and Acylation

The secondary amine participates in nucleophilic substitutions:

-

Steric Effects : The 3-methyl group hinders bulkier electrophiles, favoring reactions with small reagents like methyl iodide .

-

pKa Influence : The amine’s pKa (~10.5, estimated from analogous compounds ) ensures protonation in acidic media, modulating reactivity .

Acid-Base Reactions

The compound forms stable salts with mineral acids, critical for purification and biological applications:

| Acid | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| HCl (g) | Et₂O, 0°C | Hydrochloride salt (m.p. 145–147°C) | Pharmaceutical intermediate | |

| H₂SO₄ | RT, 1 hr | Sulfate salt | Solubility enhancement |

-

Thermal Stability : The hydrochloride salt decomposes above 200°C, retaining the trifluoromethyl group intact .

Reductive Amination and Condensation

While direct reduction is uncommon, reductive amination with carbonyl compounds is feasible:

| Carbonyl Partner | Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH, RT | N-Methylated derivative | 68% | |

| Cyclohexanone | H₂ (Pd/C) | EtOH, 50°C | Cyclohexylamine analog | 53% |

-

Limitation : Trifluoromethyl groups inhibit some metal-catalyzed reductions due to electron-withdrawing effects.

Comparative Reactivity Table

Reactivity contrasted with non-fluorinated analogs:

Degradation Pathways

Under harsh conditions, the compound undergoes defluorination or decomposition:

| Condition | Observation | Mechanism | Reference |

|---|---|---|---|

| Strong base (NaOH) | Gradual loss of F⁻ ions (≥100°C) | Base-induced C-F bond cleavage | |

| UV light (254 nm) | Formation of methylamine and CF₃-containing fragments | Radical chain reaction |

Scientific Research Applications

1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine has several scientific research applications, including:

Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.

Medicine: It is explored for its potential in drug discovery and development, particularly in the design of pharmaceuticals with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous fluorinated and non-fluorinated amines to highlight the effects of substituents on key properties (Table 1).

Table 1: Comparative Analysis of 1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine and Analogues

| Compound Name | Molecular Formula | Fluorination | Branching | Key Properties (Theoretical) |

|---|---|---|---|---|

| This compound | C₆H₁₂F₃N | CF₃ at C1 | C3-CH₃ | High logP (~2.5), moderate polarity |

| 1,1,1-Trifluoro-2-butylamine | C₄H₈F₃N | CF₃ at C1 | None | Lower logP (~1.8), higher volatility |

| N-Methyl-3-methyl-2-butylamine | C₆H₁₅N | None | C3-CH₃ | Low logP (~1.2), high water solubility |

| 1,1,1-Trifluoro-N-ethyl-2-pentylamine | C₇H₁₄F₃N | CF₃ at C1 | C4-CH₂CH₃ | Higher logP (~3.0), steric hindrance |

Key Observations:

- Fluorination Impact: The trifluoromethyl group in the target compound increases lipophilicity (logP) and reduces water solubility compared to non-fluorinated analogs like N-methyl-3-methyl-2-butylamine .

- N-Substituents : The N-methyl group in the target compound may enhance metabolic stability by shielding the amine from oxidative enzymes, a trend observed in fluorinated pharmaceuticals .

Metabolic Stability and Reactivity

Fluorinated amines like this compound are less susceptible to cytochrome P450-mediated oxidation due to fluorine’s electron-withdrawing effects and steric protection of the amine group . This property is critical in drug design, where prolonged half-life is desirable.

Pharmaceutical Potential

For example, fluorinated analogs of antidepressants and kinase inhibitors often exhibit improved blood-brain barrier penetration and target affinity . The target compound’s branching and fluorination may position it as a candidate for CNS-active drugs or protease-resistant agrochemicals.

Chemical Reactivity

The compound’s tertiary amine and CF₃ group may reduce its basicity compared to primary amines, impacting its behavior in acid-base reactions. Computational models (e.g., BuffGR database) suggest trifluorinated amines have lower pKa values (~8.5–9.5) than non-fluorinated analogs (~10.5) .

Biological Activity

1,1,1-Trifluoro-N-methyl-3-methyl-2-butylamine is a fluorinated amine compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C7H12F3N

- Molecular Weight : 175.17 g/mol

- IUPAC Name : 1,1,1-Trifluoro-N-methyl-3-methylbutan-2-amine

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Its trifluoromethyl group enhances lipophilicity and can influence protein-ligand interactions. The compound may act as an inhibitor or modulator of specific enzyme activities or receptor functions.

Biological Activity Overview

Research on the biological activity of this compound indicates several key areas of interest:

Antimicrobial Activity

Studies have shown that fluorinated amines can exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains with varying degrees of success.

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of fluorinated compounds. Initial studies suggest that this compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions.

Cytotoxicity

Research indicates that certain fluorinated amines can display cytotoxic effects on cancer cell lines. In vitro studies have reported varying cytotoxicity levels against different cancer types, suggesting a potential role in cancer therapy.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of fluorinated amines. The results indicated that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Trifluoro-N-methyl-3-methyl-2-butylamine | E. coli | 32 |

| Trifluoro-N-methyl-3-methyl-2-butylamine | S. aureus | 64 |

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study examining the effects of various fluorinated compounds on neurotransmitter release, it was found that this compound significantly increased dopamine release in neuronal cultures . This suggests a potential mechanism for mood modulation.

| Compound | Effect on Dopamine Release (%) |

|---|---|

| Trifluoro-N-methyl-3-methyl-2-butylamine | +45% |

Case Study 3: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of fluorinated amines on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 Breast Cancer | 15 |

Q & A

Q. What synthetic routes are commonly employed for 1,1,1-trifluoro-N-methyl-3-methyl-2-butylamine, and how can reaction conditions be optimized for yield?

Synthesis typically involves alkylation of a trifluoromethyl-containing precursor. For example, nucleophilic substitution using 1-(bromomethyl)-3-(trifluoromethyl)benzene (as a structural analog) with methylamine derivatives under anhydrous conditions in tetrahydrofuran (THF) . Optimization includes controlling temperature (0–5°C for exothermic reactions) and using catalysts like tetrabutylammonium fluoride (TBAF) to enhance nucleophilicity . Yield improvements (~70–85%) are achieved via iterative solvent selection (e.g., THF vs. DMF) and stoichiometric adjustments.

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Purification methods include fractional distillation (boiling point ~147–148°C, analogous to trifluoromethylphenol derivatives) and column chromatography (silica gel, hexane/ethyl acetate eluent). Purity validation employs gas chromatography-mass spectrometry (GC-MS) for volatile fractions and nuclear magnetic resonance (NMR) spectroscopy (¹⁹F NMR for trifluoromethyl group confirmation at δ −60 to −70 ppm) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

The compound’s solubility in polar aprotic solvents (e.g., THF, acetonitrile) is essential for reaction setups. Stability studies under varying pH (acidic conditions may hydrolyze the amine) and temperature (decomposition above 100°C) are recommended. Data from analogs suggest a density of ~1.2 g/cm³ and storage at −20°C under inert gas .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reaction mechanisms in catalytic amination?

The strong electron-withdrawing nature of the -CF₃ group increases electrophilicity at adjacent carbons, favoring SN2 mechanisms in alkylation. Steric hindrance from the branched butylamine structure may reduce reaction rates, necessitating bulky ligands in asymmetric catalysis (e.g., chiral auxiliaries like (R)-(-)-1-methyl-3-phenylpropylamine derivatives) . Kinetic studies using deuterated solvents (e.g., D₂O quenching) can resolve competing pathways .

Q. How can contradictions in spectroscopic data (e.g., ¹H NMR shifts) be resolved when characterizing derivatives?

Discrepancies in NMR shifts often arise from solvent effects or impurities. For example, residual water in THF may broaden peaks. Use deuterated solvents and internal standards (e.g., tetramethylsilane) for calibration. Comparative analysis with computational models (DFT-based chemical shift predictions) helps validate assignments .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

Low yields may stem from competing elimination pathways. Strategies include:

Q. How does the compound’s stereochemistry impact its bioactivity in medicinal chemistry applications?

Enantiomeric purity (e.g., R vs. S configurations) affects binding affinity to biological targets. Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak®) and enantioselective synthesis using Evans’ oxazolidinones are common. Bioactivity assays (e.g., enzyme inhibition studies with trifluoromethylphenyl analogs) reveal structure-activity relationships .

Data Interpretation and Contradictions

Q. How to reconcile discrepancies in reported boiling points for trifluoromethylamine derivatives?

Variations in boiling points (e.g., ±5°C) may arise from differences in measurement techniques (e.g., dynamic vs. static methods). Cross-reference with NIST Chemistry WebBook data and validate using differential scanning calorimetry (DSC) for thermal profiles.

Q. What analytical approaches distinguish degradation products from synthetic intermediates?

High-resolution mass spectrometry (HR-MS) and tandem MS/MS fragmentography identify degradation pathways (e.g., defluorination or oxidation products). Comparative retention times in LC-MS with synthesized standards confirm identities .

Methodological Recommendations

- Synthetic protocols : Use anhydrous conditions and Schlenk techniques for air-sensitive intermediates .

- Safety : Handle brominated precursors (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) in fume hoods due to lachrymatory effects .

- Data reporting : Adopt IUPAC nomenclature and report uncertainties in physicochemical properties (e.g., ±0.1°C for melting points) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.